molecular formula C14H16N4O2S B2752051 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea CAS No. 519152-97-7

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea

Cat. No.: B2752051
CAS No.: 519152-97-7
M. Wt: 304.37
InChI Key: GFFUMQHNKIWPQY-UHFFFAOYSA-N
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Description

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is a complex organic compound featuring an indole moiety, a thiourea group, and an oxolane ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiourea Group: The indole derivative is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiourea linkage.

    Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative, often under basic conditions, to introduce the oxolane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-3-ylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to active sites, while the thiourea group may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thiourea derivatives: Used in various industrial applications.

    Oxolane-containing compounds: Utilized in pharmaceuticals for their stability and solubility.

Uniqueness

What sets 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea apart is its combination of these three functional groups, providing a unique set of chemical and biological properties that can be fine-tuned for specific applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines

Properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-12(10-5-1-2-6-11(10)16-13)17-18-14(21)15-8-9-4-3-7-20-9/h1-2,5-6,9,16,19H,3-4,7-8H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGNPLYHYNULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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